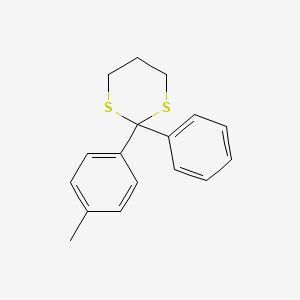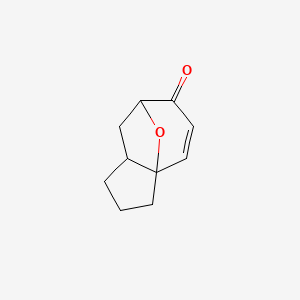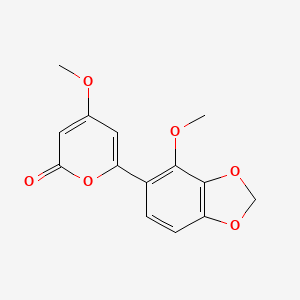
4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one is a complex organic compound that features both methoxy and benzodioxole functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one typically involves multi-step organic reactions. One possible route could involve the formation of the benzodioxole ring followed by the introduction of the methoxy groups and the pyranone ring. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions could modify the functional groups, potentially leading to new compounds.
Substitution: Substitution reactions could replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action for 4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzodioxole derivatives or pyranone-containing molecules. Examples could be:
- 4-Methoxy-2H-1,3-benzodioxole
- 6-Methoxy-2H-pyran-2-one
Uniqueness
The uniqueness of 4-Methoxy-6-(4-methoxy-2H-1,3-benzodioxol-5-yl)-2H-pyran-2-one lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.
Propriétés
Numéro CAS |
89648-65-7 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
4-methoxy-6-(4-methoxy-1,3-benzodioxol-5-yl)pyran-2-one |
InChI |
InChI=1S/C14H12O6/c1-16-8-5-11(20-12(15)6-8)9-3-4-10-14(13(9)17-2)19-7-18-10/h3-6H,7H2,1-2H3 |
Clé InChI |
AEGDIWBOEWVDBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=O)OC(=C1)C2=C(C3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14405662.png)
![N'-{3-[(4,5-Dichloro-1,3-thiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14405664.png)
![[1-(Ethoxycarbonyl)-1,2,3,6-tetrahydropyridin-3-yl]acetic acid](/img/structure/B14405666.png)
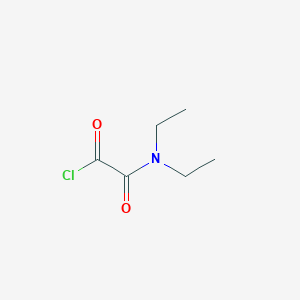
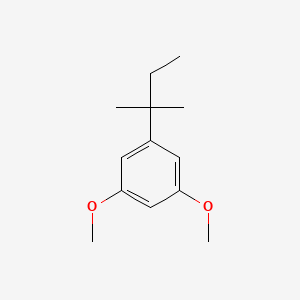
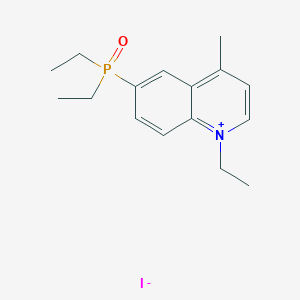
![3-[(Naphthalen-2-yl)methyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B14405693.png)
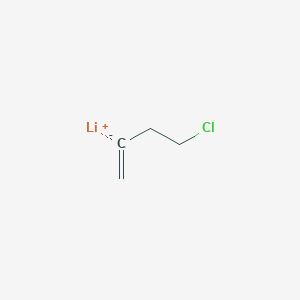
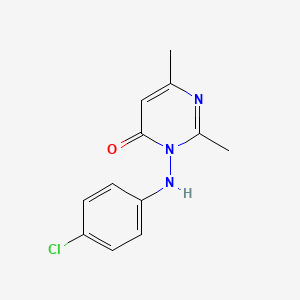
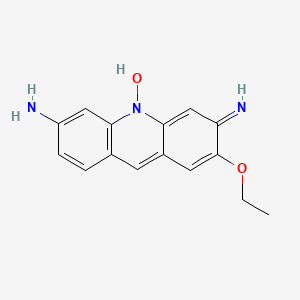
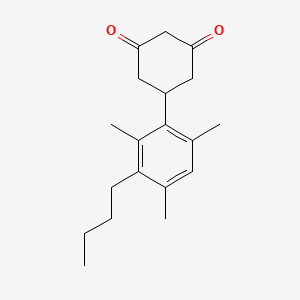
![N-Methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B14405711.png)
